2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile
Description
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a cyano group at position 5 and a 2,4-dichlorobenzylamino substituent at position 2 of the pyrimidine ring. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural features align with compounds known for pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The dichlorobenzyl group enhances lipophilicity and may influence binding interactions with biological targets, as seen in analogous collagenase inhibitors .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-2-1-9(11(14)3-10)7-18-12-16-5-8(4-15)6-17-12/h1-3,5-6H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDNCCZQMDZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=C(C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile typically involves the reaction of 2,4-dichlorobenzylamine with a pyrimidine derivative under controlled conditions. One common method involves the use of 2,4-dichlorobenzyl chloride, which undergoes a nucleophilic substitution reaction with a pyrimidine derivative in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as palladium or platinum-based catalysts, can facilitate the reaction and reduce the formation of by-products . Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives with different properties .
Scientific Research Applications
Scientific Research Applications
- Chemistry This compound serves as a building block in creating complex organic molecules and developing new materials.
- Biology It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
- Industry It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Synthesis and Reactions
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile is synthesized through the reaction of 2,4-dichlorobenzylamine with a pyrimidine derivative under controlled conditions, often involving a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride in the presence of a base.
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.
- Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
- Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Pyrimidine derivatives, including 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile, have shown effectiveness in inhibiting cyclooxygenase-2 (COX-2) activity. These compounds exhibit biological activities, particularly in cancer treatment and inflammation management, primarily by inhibiting the COX-2 enzyme, which is crucial in inflammatory processes and tumorigenesis.
COX-2 Inhibition Activities of Pyrimidine Derivatives
| Compound | IC50 (µM) | % Inhibition at 10^-8 M |
|---|---|---|
| Compound 3b | 0.20 ± 0.01 | 77.01 ± 0.03 |
| Compound 5b | 0.18 ± 0.01 | 75.25 ± 1.1 |
| Compound 5d | 0.16 ± 0.01 | 76.14 ± 1.05 |
The compound's structure significantly influences its biological activity:
- The presence of electron-withdrawing groups enhances COX-2 inhibition.
- The cyclohexylamino group contributes to improved binding affinity to the enzyme's active site.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Pyrimidinecarbonitrile Derivatives and Their Properties
Physicochemical Properties
- Lipophilicity: The dichlorobenzyl group increases logP compared to non-halogenated analogs (e.g., 4-amino-2-methyl-5-pyrimidinecarbonitrile, CAS 698-29-3) , enhancing membrane permeability.
- Thermal Stability : Melting points of similar compounds range from 213–269°C (), suggesting that the target compound likely exhibits high thermal stability .
Biological Activity
2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dichlorobenzyl amino group and a carbonitrile moiety. This structural configuration is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
- Anticancer Properties : Preliminary data suggest potential efficacy against various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have been found to bind with high affinity to multiple receptors, leading to diverse biological responses.
- Influence on Biochemical Pathways : The compound may modulate key signaling pathways, impacting cellular functions such as proliferation and apoptosis .
- Enzyme Inhibition : It has shown potential in inhibiting enzymes that play roles in cancer progression and microbial resistance .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dichlorobenzyl group or the pyrimidine core can significantly alter its potency and selectivity against specific targets. Research has shown that variations in substituents can enhance or diminish activity against enzymes and receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-component reactions under thermal aqueous conditions. For example, derivatives are formed by reacting substituted benzylamines with pyrimidine precursors in polar solvents (e.g., DMSO/water mixtures) under reflux. Key intermediates include 4-amino-5-pyrimidinecarbonitriles, characterized by IR (e.g., NH stretches at 3478–3329 cm, CN at 2212 cm) and NMR spectroscopy (e.g., δH 7.31–8.39 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of IR spectroscopy (to identify NH, CN, and aromatic stretches), H/C NMR (to confirm substitution patterns and electronic environments), and mass spectrometry (for molecular ion validation) is essential. For instance, derivatives like 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile show diagnostic MS peaks (e.g., m/z 306 [M]) and C NMR signals for the pyrimidine ring (e.g., 84.89 ppm for C5) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer : Systematic variation of solvent systems , catalysts , and temperature is recommended. For example:
- Use mixed solvents like DMSO:water (5:5) to enhance solubility of intermediates .
- Introduce fused sodium acetate in acetic anhydride for cyclization steps, as shown in thiazolo-pyrimidine syntheses (yields up to 68%) .
- Monitor reaction progress via TLC and adjust reflux times (e.g., 12–24 hours) to minimize byproducts .
Q. How can contradictions in substituent effects on biological activity be resolved?
- Methodological Answer : Discrepancies in substituent activity (e.g., 2,4-dichloro vs. 2,6-dichloro benzyl groups) require docking studies and enzyme inhibition assays . For instance:
- Perform molecular docking to compare binding modes (e.g., hydrogen bonds with Gln215 and π–π interactions with Tyr201 in collagenase) .
- Validate computational predictions with IC measurements (e.g., 1.48 mM vs. 1.31 mM for dichlorobenzyl variants) .
- Use statistical tools (e.g., ANOVA) to analyze dose-response data and identify significant structural contributors .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Apply force fields like TIP3P or TIP4P to model aqueous interactions, as validated for water-soluble analogues .
- Docking Software (AutoDock, Schrödinger) : Assess binding affinities to targets like HSP90 (e.g., Gibbs free energy values of –6.4 kcal/mol for collagenase inhibitors) .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for derivatives?
- Methodological Answer :
- Reproduce experiments under standardized conditions (e.g., identical solvent systems and heating rates).
- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (where possible) to resolve ambiguities. For example, polymorphic forms of 4-amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile may explain mp variations (235–238°C vs. >240°C) .
Experimental Design Considerations
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Control moisture sensitivity : Store reagents under inert atmospheres (N/Ar) and use anhydrous solvents .
- Document reaction parameters : Record exact stoichiometry, reflux durations, and purification methods (e.g., crystallization from DMF/water) .
- Share raw spectral data : Provide H NMR integration ratios and MS fragmentation patterns in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
